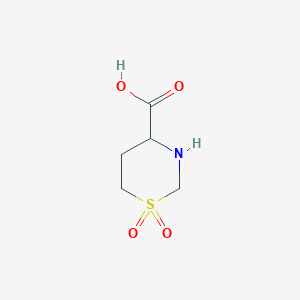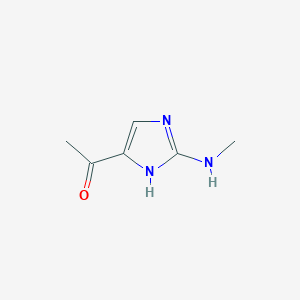
1,1-dioxo-1,3-thiazinane-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dioxo-1,3-thiazinane-4-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structureIt is formed through the reaction of homocysteine and formaldehyde, resulting in a stable structure that can be further modified for different uses .
准备方法
The synthesis of 1,1-dioxo-1,3-thiazinane-4-carboxylic acid typically involves the reaction of homocysteine with formaldehyde in an aqueous environment. This reaction forms the thiazinane ring structure, which is then oxidized to introduce the dioxo groups. The reaction conditions often include the use of catalysts such as pyridine and solvents like ethyl acetate for extraction .
Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield. The use of gas chromatography-mass spectrometry (GC-MS) is common for monitoring the reaction progress and ensuring the purity of the final product .
化学反应分析
1,1-Dioxo-1,3-thiazinane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction: Reduction reactions can modify the dioxo groups, potentially leading to different derivatives with unique properties.
Substitution: The thiazinane ring allows for substitution reactions, where different substituents can be introduced to the ring structure.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
1,1-Dioxo-1,3-thiazinane-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in studies related to sulfur metabolism and its role in various biological processes.
Medicine: Research has explored its potential as a precursor for drug development, particularly in designing molecules with antimicrobial and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties
作用机制
The mechanism by which 1,1-dioxo-1,3-thiazinane-4-carboxylic acid exerts its effects involves its interaction with various molecular targets. The compound’s structure allows it to participate in redox reactions, influencing cellular processes related to oxidative stress and sulfur metabolism. It can also interact with enzymes involved in these pathways, modulating their activity and affecting overall cellular function .
相似化合物的比较
1,1-Dioxo-1,3-thiazinane-4-carboxylic acid can be compared to other thiazinane derivatives, such as:
1,3-Thiazinane-4-carboxylic acid: Lacks the dioxo groups, resulting in different reactivity and applications.
1,5-Dioxo-1,4-thiazinane-3-carboxylic acid: Another isomer with distinct chemical properties and uses.
Ethyl 2-aryl-1,2-thiazinane-6-carboxylate-1,1-dioxide: A derivative with additional functional groups, offering unique applications in drug development.
The uniqueness of this compound lies in its specific ring structure and the presence of dioxo groups, which confer distinct chemical reactivity and potential for diverse applications.
属性
分子式 |
C5H9NO4S |
|---|---|
分子量 |
179.20 g/mol |
IUPAC 名称 |
1,1-dioxo-1,3-thiazinane-4-carboxylic acid |
InChI |
InChI=1S/C5H9NO4S/c7-5(8)4-1-2-11(9,10)3-6-4/h4,6H,1-3H2,(H,7,8) |
InChI 键 |
HVHWJEAZLNXDAE-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)CNC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Difluoromethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B12829964.png)




![2-Ethynylbenzo[d]oxazole](/img/structure/B12829992.png)

![N,N,2-trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12830011.png)






